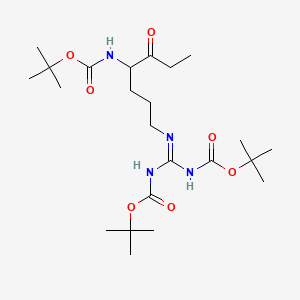
N-(4-Amino-5-oxoheptyl)guanidine N'-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Amino-5-oxoheptyl)guanidine N’-Boc is a compound that belongs to the class of guanidines. Guanidines are known for their presence in various natural products, biochemical processes, and pharmaceuticals. This compound is characterized by its unique structure, which includes an amino group, an oxo group, and a guanidine moiety protected by a Boc (tert-butoxycarbonyl) group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-5-oxoheptyl)guanidine N’-Boc typically involves the reaction of an appropriate amine with a guanylating agent. One common method is the use of di(imidazole-1-yl)methanimine as a guanylating reagent. This reagent reacts with the amine to form the desired guanidine compound through stepwise displacement of its imidazole groups .
Industrial Production Methods
Industrial production of N-(4-Amino-5-oxoheptyl)guanidine N’-Boc may involve large-scale synthesis using similar guanylating agents under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its application in various fields.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Amino-5-oxoheptyl)guanidine N’-Boc undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the guanidine moiety.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted guanidines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-Amino-5-oxoheptyl)guanidine N’-Boc has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of N-(4-Amino-5-oxoheptyl)guanidine N’-Boc involves its interaction with specific molecular targets and pathways. The guanidine moiety is known to interact with various enzymes and receptors, modulating their activity. The Boc group provides protection during synthesis and can be removed under specific conditions to reveal the active guanidine compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(4-Amino-5-oxoheptyl)guanidine N’-Boc include:
- N-(4-Amino-5-oxoheptyl)guanidine
- N-(4-Amino-5-oxoheptyl)guanidine N’-methyl
- N-(4-Amino-5-oxoheptyl)guanidine N’-ethyl
Uniqueness
N-(4-Amino-5-oxoheptyl)guanidine N’-Boc is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions during synthesis. This makes it a valuable intermediate in the preparation of more complex guanidine derivatives.
Eigenschaften
Molekularformel |
C23H42N4O7 |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
tert-butyl N-[1-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-5-oxoheptan-4-yl]carbamate |
InChI |
InChI=1S/C23H42N4O7/c1-11-16(28)15(25-18(29)32-21(2,3)4)13-12-14-24-17(26-19(30)33-22(5,6)7)27-20(31)34-23(8,9)10/h15H,11-14H2,1-10H3,(H,25,29)(H2,24,26,27,30,31) |
InChI-Schlüssel |
ZCZALCXBDJMFQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


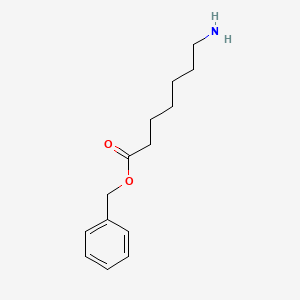
![(R)-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol](/img/structure/B13864838.png)
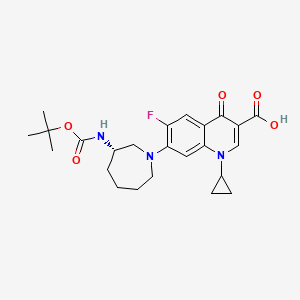
![4-cyano-N-[1-[1-ethyl-6-(trifluoromethyl)benzimidazol-2-yl]ethyl]benzenesulfonamide](/img/structure/B13864854.png)
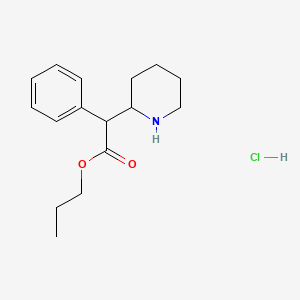
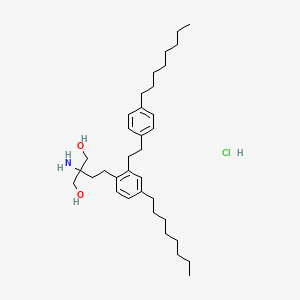
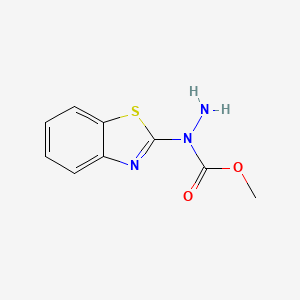
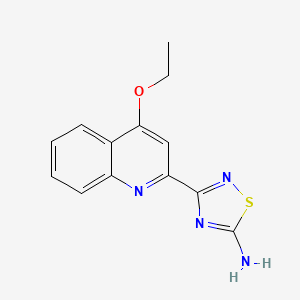
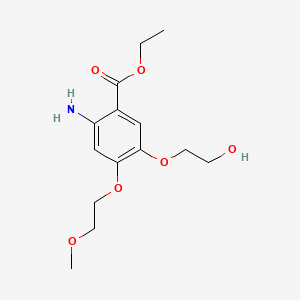
![2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13864887.png)
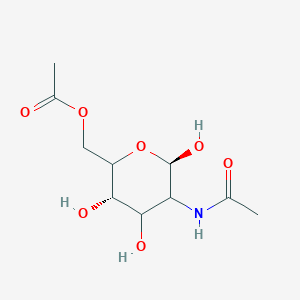
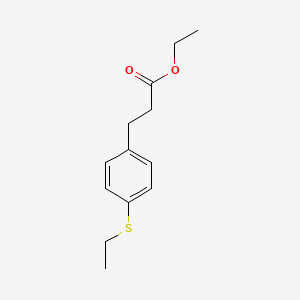

![3-[(4-propylphenyl)sulfamoyl]benzoic Acid](/img/structure/B13864920.png)
